molecular formula C14H18ClNO2S B2427393 Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate CAS No. 1797029-05-0

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate

Cat. No.: B2427393
CAS No.: 1797029-05-0
M. Wt: 299.81
InChI Key: DATPJWJGGNPQCV-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a chemical compound that belongs to the class of thiazepane derivatives This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name

ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPJWJGGNPQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-chlorophenyl-substituted amine and a sulfur-containing reagent.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the thiazepane derivative is reacted with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The 2-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.

Scientific Research Applications

Structure and Composition

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate features a thiazepane ring structure with a carboxylate group and a chlorophenyl substituent. The presence of the chlorine atom enhances its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of thiazepane compounds often exhibit significant biological activities due to their ability to interact with various molecular targets.

Case Studies

  • Antimicrobial Activity : Studies have shown that thiazepane derivatives can inhibit bacterial growth. For instance, compounds similar to this compound have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some derivatives have been tested for cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions including:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To modify oxidation states.
  • Substitution Reactions : Where the chlorophenyl group can be replaced by other functional groups.

Material Science

This compound is also explored for its potential in developing new materials. Its unique chemical properties may be harnessed in creating polymers or as intermediates in producing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate: Contains a fluorine atom in place of chlorine.

    Ethyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate: Features a methyl group instead of chlorine.

Uniqueness

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.

Biological Activity

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazepane ring structure with a chlorophenyl substituent, which contributes to its unique chemical reactivity and biological activity. The presence of the thiazepane ring is known to enhance the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, its structural characteristics allow it to engage with various molecular targets, influencing cellular signaling pathways.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies demonstrate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines suggests a therapeutic role in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic investigations revealed that the compound activated caspase pathways, leading to increased apoptosis rates compared to untreated controls.

Case Study: Anti-inflammatory Effects

In a controlled animal study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model. Mice treated with this compound showed a marked reduction in paw swelling compared to the control group (p < 0.05). This suggests its potential use in managing inflammatory conditions.

Q & A

Q. Optimization Tips :

  • Vary catalyst concentration (e.g., 0.1–1.0 mol% HCl) and reaction time (8–24 hours) to maximize yield.
  • Monitor intermediates via TLC or HPLC to identify incomplete steps.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced: How is Cremer & Pople puckering analysis applied to determine the conformation of the thiazepane ring?

Answer:
The puckering parameters (Q, θ, φ) quantify non-planar ring distortions:

Define the mean plane : Calculate using least-squares fitting of atomic coordinates from X-ray diffraction data .

Compute displacements : Measure deviations (zᵢ) of each atom from the plane.

Puckering amplitude (Q) : Q=2nzi2Q = \sqrt{\frac{2}{n} \sum z_i^2}, where nn is the ring size.

Phase angles (θ, φ) : Describe the type of puckering (e.g., envelope, half-chair) .

Example : For a seven-membered thiazepane ring, θ values >50° and φ near 0° suggest a chair-like conformation. Compare results with software outputs (e.g., SHELXL ).

Basic: What spectroscopic and crystallographic techniques are essential for characterization?

Answer:

  • NMR Spectroscopy :
    • 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent integration and coupling patterns (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .
    • 19F^{19}\text{F}-NMR if fluorinated analogs are synthesized .
  • X-ray Crystallography :
    • Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
    • Report unit cell parameters (e.g., monoclinic P21/nP2_1/n, a=9.89A˚a = 9.89 \, \text{Å}, β=99.2\beta = 99.2^\circ) .
  • Mass Spectrometry : HRMS to validate molecular formula (e.g., C15H12ClF3N4O2\text{C}_{15}\text{H}_{12}\text{ClF}_3\text{N}_4\text{O}_2, Mr=372.74M_r = 372.74) .

Advanced: How should researchers resolve contradictions in crystallographic data, such as varying puckering amplitudes?

Answer:

  • Validate data quality : Ensure high-resolution diffraction data (I/σ(I)>2I/\sigma(I) > 2) and low R-factors (R1<0.05R_1 < 0.05) .
  • Compare with literature : Cross-reference puckering parameters (e.g., Q = 0.099 Å in triazolopyrimidine vs. 0.477 Å in cyclohexenone derivatives) .
  • Model disorder : For overlapping conformers, refine occupancy ratios (e.g., 68.4:31.6 split in disordered cyclohexene rings) .
  • Use computational tools : DFT calculations to assess energy differences between conformers .

Advanced: What strategies mitigate challenges in synthesizing derivatives with bulky substituents?

Answer:

  • Steric hindrance management :
    • Introduce substituents early in the synthesis (e.g., pre-functionalized aldehydes) to avoid late-stage bottlenecks .
    • Use polar solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalyst screening : Test Pd-catalyzed cross-coupling for aryl halide incorporation .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically crowded systems .

Basic: How are intermolecular interactions analyzed to predict solid-state stability?

Answer:

  • Hydrogen bonding : Identify donor-acceptor pairs (e.g., N–H⋯N interactions in triazolopyrimidine, dH⋯N=2.2A˚d_{\text{H⋯N}} = 2.2 \, \text{Å}) using Mercury software .
  • π-π stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯H, C⋯Cl) to packing efficiency .

Advanced: How can researchers address low reproducibility in heterocyclic ring formation?

Answer:

  • Control moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
  • Optimize stoichiometry : Adjust molar ratios (e.g., 1:1.2 aldehyde:amine) to drive cyclization .
  • Characterize byproducts : LC-MS to detect side products (e.g., open-chain intermediates) and modify reaction pathways .

Basic: What are the best practices for reporting crystallographic data?

Answer:

  • Deposit CIFs : Submit to the Cambridge Structural Database (CSD) with full refinement details .

  • Include validation reports : Check for PLATON alerts (e.g., missed symmetry, over-constrained models) .

  • Tabulate key parameters :

    ParameterValue
    Space groupP21/nP2_1/n
    a,b,ca, b, c (Å)9.8927, 6.8055, 24.403
    β\beta (°)99.237
    R1R_10.045

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